[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate
Description
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate is a synthetic organic compound characterized by a benzodioxine core substituted with a methoxy group at position 5 and a carboxylate ester at position 5. The ester moiety is further functionalized with a 1-cyanocyclopentyl group via an amino-oxoethyl linker.
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-23-13-8-12(9-14-16(13)25-7-6-24-14)17(22)26-10-15(21)20-18(11-19)4-2-3-5-18/h8-9H,2-7,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOOZTRJHRWKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)C(=O)OCC(=O)NC3(CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, where the amine reacts with an alkyl cyanoacetate under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous molecules with benzodioxine or heterocyclic frameworks.
Structural Analogues from Evidence
- [2-(2-Methoxy-5-nitroanilino)-2-oxoethyl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate (CAS 783312-25-4): This compound replaces the benzodioxine core with a carbazole ring and introduces a nitroanilino group.
- [2-[(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate (CAS 5592-72-3): Features a cyclopenta-thiophene moiety with a carbamoyl substituent. The carbamoyl group may improve aqueous solubility relative to the cyanocyclopentyl group in the target compound, altering pharmacokinetic profiles .
Key Comparative Properties
| Property | Target Compound | 783312-25-4 | 5592-72-3 |
|---|---|---|---|
| Core Structure | 2,3-Dihydro-1,4-benzodioxine | Carbazole | Carbazole + cyclopenta-thiophene |
| Substituent | 5-Methoxy, 7-carboxylate ester with 1-cyanocyclopentyl | 2-Methoxy-5-nitroanilino | 3-Carbamoyl cyclopenta-thiophene |
| Polarity | Moderate (cyanocyclopentyl is hydrophobic; carboxylate ester enhances polarity) | High (nitro group increases polarity) | Moderate (carbamoyl enhances solubility) |
| Molecular Weight (g/mol) | ~420 (estimated) | ~450 (estimated) | ~470 (estimated) |
| Potential Applications | CNS-targeted therapies (speculative) | Antimicrobial/antioxidant (speculative) | Enzyme inhibition (e.g., kinases) |
Pharmacological and Physicochemical Insights
- Target Compound: The 1-cyanocyclopentyl group may enhance blood-brain barrier penetration due to its lipophilicity, suggesting utility in neurological disorders. However, the absence of published binding affinity data limits definitive conclusions .
- 783312-25-4: The nitro group could confer antioxidant or antimicrobial activity, as seen in nitroaromatic compounds, but may also introduce toxicity risks .
Biological Activity
The compound [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 312.32 g/mol. The structure features a benzodioxine ring system, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O4 |
| Molecular Weight | 312.32 g/mol |
| CAS Number | 1211166-15-2 |
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways related to inflammation and cancer progression. The cyanocyclopentyl group may enhance binding affinity to these targets, thereby modulating their activity.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related benzodioxine derivatives have shown effectiveness in inhibiting tumor growth in various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Study on Antitumor Effects : A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of benzodioxine derivatives in xenograft models. Results showed that compounds similar to [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] significantly reduced tumor volume compared to controls (p < 0.05) .
- Inflammatory Response Modulation : Another study investigated the effects of related compounds on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a marked decrease in TNF-alpha and IL-6 levels, suggesting anti-inflammatory potential .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
